6-Benzyl-2-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
6-Benzyl-2-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-2-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields and short reaction times . The reaction mechanism involves transamidation followed by nucleophilic addition and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. Microwave-assisted synthesis can be adapted for industrial use, ensuring efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-2-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated benzyl derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Benzyl-2-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in microbial growth, leading to its antimicrobial effects . The exact molecular pathways are still under investigation, but it is believed to interfere with nucleic acid synthesis and protein function in pathogens.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Uniqueness
6-Benzyl-2-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of benzyl and chlorophenyl groups enhances its antimicrobial properties compared to other triazolopyrimidines .
Properties
Molecular Formula |
C19H15ClN4O |
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Molecular Weight |
350.8 g/mol |
IUPAC Name |
6-benzyl-2-(4-chlorophenyl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C19H15ClN4O/c1-12-16(11-13-5-3-2-4-6-13)18(25)24-19(21-12)22-17(23-24)14-7-9-15(20)10-8-14/h2-10H,11H2,1H3,(H,21,22,23) |
InChI Key |
FSXSOGFLYQZBBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Origin of Product |
United States |
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